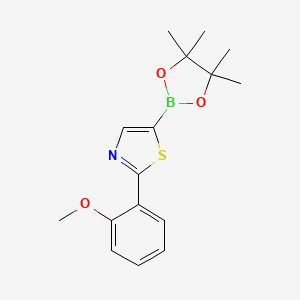![molecular formula C15H16N2O4 B1463199 4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid CAS No. 1242268-12-7](/img/structure/B1463199.png)
4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid
Overview
Description
“4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid” is a chemical compound with the CAS Number: 1242268-12-7 and a molecular weight of 288.3 .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Antimicrobial Activity
4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid and its derivatives are explored primarily for their potent antimicrobial properties. A significant body of research involves the synthesis of novel quinoline carboxylic acids through innovative methods, aiming to enhance their antibacterial efficacy. For instance, the oxidative cyclization of certain quinoline precursors has led to the discovery of new compounds with potential antibacterial applications (Ahmed, Dawe, & Daneshtalab, 2012). These findings underscore the ongoing interest in quinolone derivatives as a cornerstone in the development of new antibacterial agents.
Role in Antibacterial Mechanism Studies
Quinolones, including this compound derivatives, are critical in studying the mechanism of action of antibacterial drugs. These compounds are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. Research has delved into the structure-activity relationships of quinolones, revealing insights into how modifications in their chemical structure can influence their potency and mechanism of action against bacteria (Domagala et al., 1986).
Environmental Biodegradation Studies
The environmental fate and biodegradation of quinolone carboxylic acids have also been a focus of scientific investigation. Studies on microbial metabolism of these compounds shed light on the pathways and microbial enzymes involved in their degradation. For example, research on the oxidation of quinoline-4-carboxylic acid by specific Agrobacterium species has contributed to our understanding of the biodegradation processes for these chemicals in the environment (Bauer & Lingens, 1992).
Development of Novel Synthetic Methods
Innovative synthetic methodologies for quinoline derivatives highlight the versatility of these compounds in drug development. Techniques such as the electro-oxidative formation of the enamine moiety offer new pathways to synthesize quinolone-3-carboxylic acids, demonstrating the chemical diversity achievable with quinolines (Torii, Okumoto, & Xu, 1991). These advancements not only expand the quinoline chemical space but also improve the efficiency and sustainability of synthesizing these biologically active molecules.
Safety and Hazards
The safety information available indicates that “4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid” has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-(diethylcarbamoyloxy)quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-17(4-2)15(20)21-13-9-12(14(18)19)16-11-8-6-5-7-10(11)13/h5-9H,3-4H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDHGAZSSROKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1463121.png)

![4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1463124.png)






![[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B1463137.png)
![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate](/img/structure/B1463139.png)